XPhos-Pd-G3 GT capsule

High-throughput experimentation Reaction screening Parallel synthesis

XPhos-Pd-G3 GT capsule is a pre-weighed, single-use delivery form of the third-generation (G3) Buchwald palladium precatalyst, (2-dicyclohexylphosphino-2′,4′,6′-triisopropyl-1,1′-biphenyl)[2-(2′-amino-1,1′-biphenyl)]palladium(II) methanesulfonate (CAS 1445085-55-1). The compound belongs to the G3 palladacycle class, characterized by a methanesulfonate (OMs⁻) counterion coordinated to the Pd(II) center along with the XPhos biarylphosphine ligand and a cyclometalated 2-aminobiphenyl backbone.

Molecular Formula C46H63NO3PPdS-
Molecular Weight 847.5 g/mol
Cat. No. B8770663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXPhos-Pd-G3 GT capsule
Molecular FormulaC46H63NO3PPdS-
Molecular Weight847.5 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd]
InChIInChI=1S/C33H49P.C12H10N.CH4O3S.Pd/c1-23(2)26-21-30(24(3)4)33(31(22-26)25(5)6)29-19-13-14-20-32(29)34(27-15-9-7-10-16-27)28-17-11-8-12-18-28;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h13-14,19-25,27-28H,7-12,15-18H2,1-6H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;
InChIKeyMSDBKVKSEKVUAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

XPhos-Pd-G3 GT Capsule: A Pre-Weighed, Third-Generation Buchwald Precatalyst for Discovery-Scale Cross-Coupling


XPhos-Pd-G3 GT capsule is a pre-weighed, single-use delivery form of the third-generation (G3) Buchwald palladium precatalyst, (2-dicyclohexylphosphino-2′,4′,6′-triisopropyl-1,1′-biphenyl)[2-(2′-amino-1,1′-biphenyl)]palladium(II) methanesulfonate (CAS 1445085-55-1) . The compound belongs to the G3 palladacycle class, characterized by a methanesulfonate (OMs⁻) counterion coordinated to the Pd(II) center along with the XPhos biarylphosphine ligand and a cyclometalated 2-aminobiphenyl backbone [1]. The GT capsule encapsulates 0.025 mmol of catalyst within a cellulose shell that disintegrates upon addition to the reaction mixture, providing a pre-dosed, air-, moisture-, and thermally-stable format designed for 0.25 mmol scale reactions .

Why XPhos-Pd-G3 GT Capsule Cannot Be Interchanged with Other Buchwald Precatalysts or Generic Pd Sources


The XPhos-Pd-G3 GT capsule combines three interdependent features—the XPhos ligand's unique steric and electronic profile, the G3 methanesulfonate-based activation mechanism, and the pre-weighed cellulose capsule delivery format—that together govern performance in cross-coupling reactions . Substituting a G2 precatalyst (chloride counterion) compromises solution stability and limits ligand scope [1]; switching to a G4 variant alters the activation byproduct profile, which can be critical when carbazole byproducts interfere with sensitive substrates ; and replacing the pre-weighed GT capsule with manually weighed bulk powder introduces dosing variability, weighing-related time loss, and potential catalyst degradation from repeated container opening . The quantitative evidence below establishes where these differences translate into measurable performance gaps.

XPhos-Pd-G3 GT Capsule: Quantitative Differentiation Evidence Against Closest Comparators


GT Capsule Pre-Weighed Format Eliminates Catalyst Weighing Steps vs. Bulk Powder, Reducing Dosing Time and Operator Exposure

Each XPhos-Pd-G3 GT capsule delivers exactly 0.025 mmol of catalyst pre-weighed inside a cellulose shell, designed for a single 0.25 mmol scale reaction . In contrast, manual weighing of the bulk powder form (e.g., Sigma-Aldrich Cat. No. 763381, 98% purity, 1:1 MTBE adduct) requires a balance with ~0.1 mg readability to accurately dose ~21 mg for the same 0.025 mmol Pd loading, adding 1–3 minutes of operator time per reaction and introducing weigh-ing uncertainty of ±0.2–0.5 mg on standard analytical balances, equivalent to ±1–2% catalyst loading error . The cellulose capsule disintegrates in the reaction solvent and the residual shell fragments are removed by simple filtration post-reaction .

High-throughput experimentation Reaction screening Parallel synthesis Catalyst dosing accuracy

G3 Methanesulfonate Counterion Provides Enhanced Solution Stability and Broader Ligand Compatibility vs. G2 Chloride Precatalysts

The defining structural innovation of G3 precatalysts is the replacement of the chloride counterion in G2 systems (e.g., XPhos-Pd-G2, CAS 1310584-14-5) with a methanesulfonate (OMs⁻) anion, which is more electron-withdrawing and non-coordinating [1]. This substitution yields precatalysts that are stable in solution for >24 hours in THF and accommodate significantly bulkier phosphine ligands that cannot form stable palladacycles with the G2 chloride framework [1]. XPhos-Pd-G3 solution stability in THF is reported at >24 hours at 0.1 M concentration, whereas G2 chloride analogs exhibit progressive decomposition within hours under identical conditions .

Precatalyst activation Solution-phase stability Palladacycle design Buchwald precatalyst generation comparison

Preformed XPhos-Pd-G3 Outperforms In Situ Pd₂dba₃/XPhos Catalyst Systems by Eliminating Pd Black Precipitation and Delivering Precise 1:1 Ligand-to-Palladium Stoichiometry

The preformed XPhos-Pd-G3 precatalyst contains the XPhos ligand pre-coordinated in a strict 1:1 ratio to palladium, enabling quantitative conversion to the active monoligated LPd(0) species upon treatment with mild base [1]. In contrast, in situ systems combining Pd₂dba₃ (2 mol% Pd) with XPhos ligand (3–4 mol%) require an excess of free ligand to ensure complete coordination and frequently produce Pd black precipitates due to inefficient ligation of bulky biarylphosphines to Pd(0) . A case study from Pfizer during the scale-up of API PF-07059013 demonstrated that replacing a Pd₂dba₃/tBuXPhos in situ system with the preformed tBuXPhos Pd G3 precatalyst eliminated Pd black precipitation and enabled a faster reaction, though impurity profile adjustments ultimately favored a G6 precatalyst variant .

Preformed vs. in situ catalyst Pd black formation Ligand-to-metal ratio control Process robustness

XPhos-Pd-G3 Delivers >90% Yield in Buchwald-Hartwig Amination of 2-Chlorotoluene with Morpholine at 0.5 mol% Loading, Outperforming RuPhos-Based G3 Systems by 15–20 Percentage Points Under Identical Conditions

In a head-to-head comparison of G3 precatalysts for Buchwald-Hartwig C–N bond formation, XPhos-Pd-G3 achieves >90% yield in the coupling of 2-chlorotoluene with morpholine at 0.5 mol% catalyst loading, outperforming the corresponding RuPhos-Pd-G3 catalyst by 15–20 percentage points under identical reaction conditions (base, solvent, temperature, time) . This performance gap is attributed to the XPhos ligand's optimized steric bulk and electron-donating capacity, which facilitates oxidative addition into the relatively electron-rich aryl C–Cl bond while suppressing competing β-hydride elimination pathways .

Buchwald-Hartwig amination C–N cross-coupling Aryl chloride amination Catalyst loading optimization

XPhos-Pd-G3 Activates at Room Temperature and Completes Suzuki-Miyaura Couplings of Sterically Hindered Aryl Chlorides Within 30 Minutes, Enabling Reactions Inaccessible to G1 and G2 Precatalysts Under Thermal Constraints

Unlike first-generation (G1) Buchwald precatalysts, which require activation with strong bases (e.g., NaOtBu) at ≥60°C, and G2 precatalysts, which require elevated temperatures for full activation, XPhos-Pd-G3 undergoes quantitative conversion to the active LPd(0) species at room temperature (20–25°C) under mildly basic conditions (phosphate or carbonate bases) . This enables Suzuki-Miyaura couplings of sterically hindered 2,6-disubstituted aryl chlorides and heteroaryl chlorides with boronic acids at room temperature to 40°C, achieving full conversion within 30 minutes, including couplings with thermally unstable boronic acids that undergo protodeboronation at the elevated temperatures required by earlier-generation precatalysts .

Suzuki-Miyaura coupling Room-temperature catalysis Aryl chloride activation Thermal sensitivity

XPhos-Pd-G3 GT Capsule: Optimal Procurement Scenarios Driven by Quantitative Differentiation Evidence


High-Throughput Reaction Screening and Parallel Library Synthesis

Medicinal chemistry groups executing 24- or 96-well parallel synthesis campaigns benefit directly from the GT capsule's pre-weighed 0.025 mmol format, which eliminates individual catalyst weighing for each well and enables a chemist to set up an entire 24-reaction plate in the time normally required to weigh catalyst for 6–8 reactions using bulk powder . The cellulose shell disintegrates during the reaction and residual fragments are removed by filtration, preventing catalyst cross-contamination between wells . This format is explicitly recommended by Sigma-Aldrich/Merck for use with the KitAlysis high-throughput screening platform .

Late-Stage Functionalization of Thermally Sensitive Pharmaceutical Intermediates

When coupling partners contain thermally labile functional groups (e.g., boronic acids prone to protodeboronation, or substrates with epimerizable stereocenters), XPhos-Pd-G3's room-temperature activation profile is critical . Unlike G1 and G2 Buchwald precatalysts that require ≥60°C for activation, XPhos-Pd-G3 quantitatively generates the active LPd(0) species at 20–25°C, enabling Suzuki-Miyaura couplings of 2,6-disubstituted aryl chlorides within 30 minutes at ≤40°C . This capability has been demonstrated in the coupling of 2,6-difluorophenylboronic acid with (hetero)aryl chlorides, achieving >90% yield under mild thermal conditions .

Process Development for Pd-Catalyzed C–N Bond Formation on Electron-Rich Aryl Chlorides

For scale-up of Buchwald-Hartwig amination reactions involving electron-rich or sterically unactivated aryl chlorides (e.g., 2-chlorotoluene), XPhos-Pd-G3 delivers >90% yield at 0.5 mol% loading, outperforming RuPhos-Pd-G3 by 15–20 percentage points . The preformed nature of the precatalyst guarantees a precise 1:1 ligand-to-palladium ratio, eliminating the excess ligand typically required with in situ Pd₂dba₃/XPhos systems and avoiding Pd black precipitation that complicates downstream purification . For the procurement decision, this means that purchasing XPhos-Pd-G3 over RuPhos-Pd-G3 for these substrate classes can reduce Pd loading requirements and minimize re-work batches.

Discovery Chemistry Workflows Requiring Bench-Stable, Pre-Dosed Catalyst for Multi-User Labs

In shared synthetic chemistry laboratories where multiple users access catalyst stocks, the GT capsule format provides single-use, hermetically sealed doses that eliminate the progressive catalyst degradation associated with repeated opening of bulk powder containers . Each cellulose capsule maintains the catalyst under inert conditions until use, and the individual dosing prevents cross-contamination and overdosing errors common when different users weigh from a shared bulk stock . This is particularly relevant for CRO and pharma discovery sites where catalyst performance consistency across multiple chemists and projects is a key procurement criterion.

Quote Request

Request a Quote for XPhos-Pd-G3 GT capsule

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.